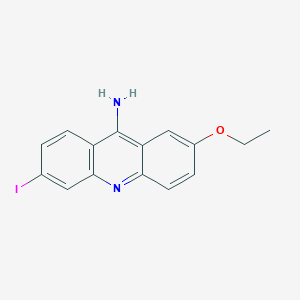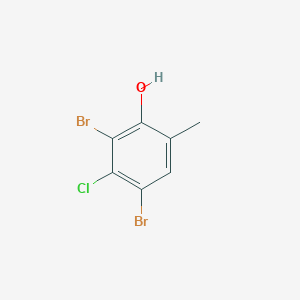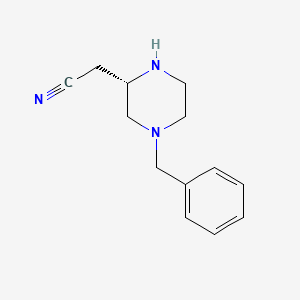
2-Ethoxy-6-iodoacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-iodoacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-iodoacridin-9-amine typically involves the reaction of 2-ethoxy-6-nitroacridine with iodine and a reducing agent. The process begins with the nitration of 2-ethoxyaniline to form 2-ethoxy-6-nitroaniline, which is then cyclized to produce 2-ethoxy-6-nitroacridine. This intermediate is subsequently iodinated and reduced to yield this compound .
Industrial Production Methods: For large-scale industrial production, the process involves the use of organic solvents, reducing agents, and controlled reaction conditions. The reaction is typically carried out under nitrogen protection at temperatures ranging from 40 to 90°C. After the reaction, the product is purified through filtration and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-iodoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
2-Ethoxy-6-iodoacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain pathogens.
Industry: It is used in the production of dyes and pigments due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-6-iodoacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Proflavine (3,6-diaminoacridine): Known for its antiseptic properties.
Ethacridine (2-ethoxy-6,9-diaminoacridine): Used as an antiseptic and in the treatment of infections.
Uniqueness: 2-Ethoxy-6-iodoacridin-9-amine stands out due to its unique iodine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to intercalate with DNA and increases its potential as an anticancer agent compared to other acridine derivatives .
Propiedades
Número CAS |
74165-95-0 |
|---|---|
Fórmula molecular |
C15H13IN2O |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
2-ethoxy-6-iodoacridin-9-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
Clave InChI |
RBCPTFNPNBHEDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)

![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)







![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)



